molecular formula C25H21Cl B12622696 1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene CAS No. 919341-73-4

1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene

Katalognummer: B12622696
CAS-Nummer: 919341-73-4
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: BCEQDDHYQQSPEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a 4-chlorophenyl group, a phenyl group, and a propan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-isopropylbenzaldehyde with naphthalene in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Iodo-substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-2-(propan-2-yl)naphthalene: Lacks the phenyl group, leading to different chemical properties.

    4-(4-Chlorophenyl)-2-(propan-2-yl)phenylamine: Contains an amine group instead of a naphthalene ring.

    1-(4-Chlorophenyl)-3-(propan-2-yl)benzene: Lacks the naphthalene ring, resulting in different reactivity.

Uniqueness

1-(4-Chlorophenyl)-4-phenyl-2-(propan-2-yl)naphthalene is unique due to the combination of its substituents on the naphthalene ring. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

919341-73-4

Molekularformel

C25H21Cl

Molekulargewicht

356.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-4-phenyl-2-propan-2-ylnaphthalene

InChI

InChI=1S/C25H21Cl/c1-17(2)23-16-24(18-8-4-3-5-9-18)21-10-6-7-11-22(21)25(23)19-12-14-20(26)15-13-19/h3-17H,1-2H3

InChI-Schlüssel

BCEQDDHYQQSPEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.